molecular formula C22H31Cl2N3O4 B1241383 Hwa 923 CAS No. 67254-80-2

Hwa 923

Cat. No.: B1241383
CAS No.: 67254-80-2
M. Wt: 472.4 g/mol
InChI Key: XAZTWDOZTJWJFZ-RKIARVFCSA-N
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Preparation Methods

The synthesis of Hwa 923 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents to form the desired intermediate.

    Hydroxypropylation: The intermediate is then reacted with hydroxypropylating agents to introduce the hydroxypropyl group.

    Methoxybenzaldoxim formation: The final step involves the formation of the methoxybenzaldoxim moiety through a series of reactions involving methoxybenzaldehyde and appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hwa 923 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a model compound in studies involving enterohepatic circulation and metabolic pathways.

    Biology: Research has focused on its absorption, distribution, metabolism, and excretion in animal models.

    Medicine: Hwa 923 is investigated for its potential therapeutic effects, particularly in the context of its pharmacokinetic properties.

    Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including drug development and chemical synthesis.

Mechanism of Action

The mechanism of action of Hwa 923 involves its interaction with specific molecular targets and pathways. It is postulated that the compound undergoes hydrolysis of its glucuronides by gut microflora, leading to enterohepatic circulation. This process allows the compound to be reabsorbed and exert its effects over an extended period . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.

Comparison with Similar Compounds

Hwa 923 can be compared with other similar compounds based on its chemical structure and pharmacokinetic properties. Some similar compounds include:

    0-[3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl]-3-methoxybenzaldoxim dihydrochloride: This compound shares a similar structure and exhibits comparable pharmacokinetic properties.

    Other piperazine derivatives: Compounds with similar piperazine moieties may exhibit similar pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific chemical structure, which allows for significant enterohepatic circulation and prolonged effects in the body.

Properties

CAS No.

67254-80-2

Molecular Formula

C22H31Cl2N3O4

Molecular Weight

472.4 g/mol

IUPAC Name

1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

InChI

InChI=1S/C22H29N3O4.2ClH/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2;;/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3;2*1H/b23-15+;;

InChI Key

XAZTWDOZTJWJFZ-RKIARVFCSA-N

SMILES

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl

Synonyms

(3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl)-3-methoxybenzaldoxim
HWA 923
HWA-923

Origin of Product

United States

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